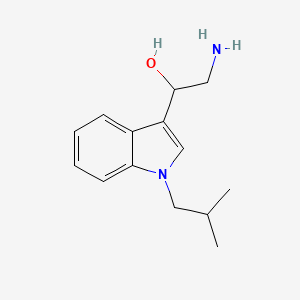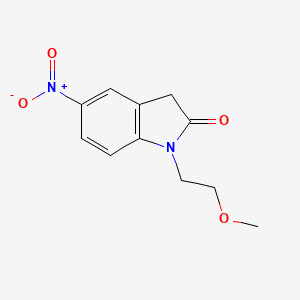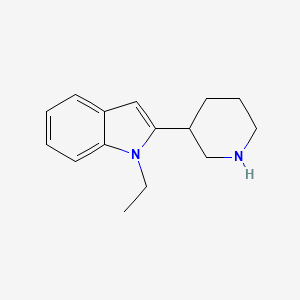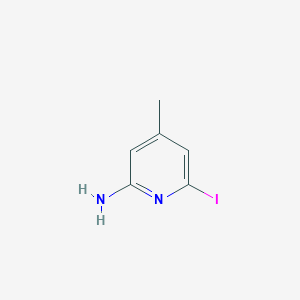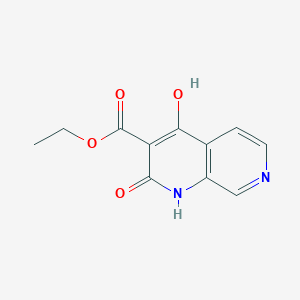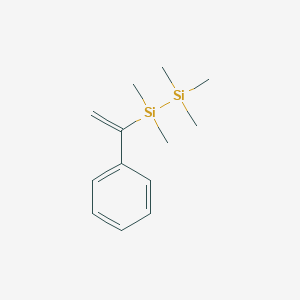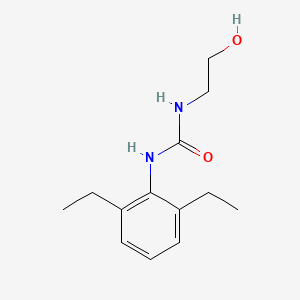
1-(2,6-Diethylphenyl)-3-(2-hydroxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-ジエチルフェニル)-3-(2-ヒドロキシエチル)尿素は、尿素類に属する有機化合物です。尿素類は、2つのアミン基に結合したカルボニル基の存在を特徴としています。この特定の化合物は、2,6-ジエチルフェニル基と2-ヒドロキシエチル基を特徴とし、その構造と性質においてユニークです。
準備方法
合成ルートと反応条件
1-(2,6-ジエチルフェニル)-3-(2-ヒドロキシエチル)尿素の合成は、いくつかの方法によって達成できます。一般的なアプローチの1つは、2,6-ジエチルフェニルイソシアネートと2-アミノエタノールの反応です。この反応は通常、ジクロロメタンやトルエンなどの有機溶媒中で、還流条件下で行われます。生成物はその後、再結晶またはクロマトグラフィーによって精製されます。
工業的生産方法
工業的な環境では、1-(2,6-ジエチルフェニル)-3-(2-ヒドロキシエチル)尿素の生産には、一貫した品質と収率を確保するために連続フロー反応器が使用される場合があります。触媒の使用と最適化された反応条件は、プロセスの効率を高めることができます。最終製品は、通常、さまざまな用途に適した純度と品質を確保するために、厳格な品質管理措置を受けます。
化学反応の分析
反応の種類
1-(2,6-ジエチルフェニル)-3-(2-ヒドロキシエチル)尿素は、次のようないくつかの種類の化学反応を起こします。
酸化: ヒドロキシル基は、カルボニル基を形成するように酸化される可能性があります。
還元: 尿素部分のカルボニル基は、アミンを形成するように還元される可能性があります。
置換: フェニル基は、求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)があります。
還元: 水素化リチウムアルミニウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの還元剤がよく使用されます。
置換: 求電子置換反応には、ニトロ化のための硝酸(HNO₃)やスルホン化のための硫酸(H₂SO₄)などの試薬が含まれる場合があります。
主な生成物
酸化: 主な生成物は、1-(2,6-ジエチルフェニル)-3-(2-オキソエチル)尿素です。
還元: 主な生成物は、1-(2,6-ジエチルフェニル)-3-(2-アミノエチル)尿素です。
置換: 生成物は、フェニル環に導入された置換基によって異なります。
科学研究への応用
1-(2,6-ジエチルフェニル)-3-(2-ヒドロキシエチル)尿素は、科学研究において幅広い用途があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、酵素や受容体との相互作用など、その潜在的な生物活性について研究されています。
医学: 特に特定の疾患の治療における、薬剤としての可能性を探るための研究が進められています。
産業: ポリマー、樹脂、その他の工業材料の生産に使用されます。
科学的研究の応用
1-(2,6-Diethylphenyl)-3-(2-hydroxyethyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用機序
1-(2,6-ジエチルフェニル)-3-(2-ヒドロキシエチル)尿素の作用機序は、特定の分子標的との相互作用に関係しています。ヒドロキシル基は、酵素や受容体と水素結合を形成し、それらの活性を影響を与える可能性があります。フェニル基は、タンパク質の疎水性ポケットと相互作用し、結合親和性を高める可能性があります。これらの相互作用は、さまざまな生化学的経路を調節し、化合物の観察された効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
- 1-(2,6-ジエチルフェニル)-3-(2-メトキシエチル)尿素
- 1-(2,6-ジエチルフェニル)-3-(2-アミノメチル)尿素
- 1-(2,6-ジエチルフェニル)-3-(2-クロロエチル)尿素
ユニークさ
1-(2,6-ジエチルフェニル)-3-(2-ヒドロキシエチル)尿素は、特定の化学反応性と生物活性を付与するヒドロキシル基の存在によってユニークです。これは、この官能基を欠いているか、異なる置換基を持っている可能性のある類似の化合物とは異なります。
類似化合物との比較
Similar Compounds
- 1-(2,6-Diethylphenyl)-3-(2-methoxyethyl)urea
- 1-(2,6-Diethylphenyl)-3-(2-aminomethyl)urea
- 1-(2,6-Diethylphenyl)-3-(2-chloroethyl)urea
Uniqueness
1-(2,6-Diethylphenyl)-3-(2-hydroxyethyl)urea is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and biological activity. This differentiates it from similar compounds that may lack this functional group or possess different substituents.
特性
分子式 |
C13H20N2O2 |
|---|---|
分子量 |
236.31 g/mol |
IUPAC名 |
1-(2,6-diethylphenyl)-3-(2-hydroxyethyl)urea |
InChI |
InChI=1S/C13H20N2O2/c1-3-10-6-5-7-11(4-2)12(10)15-13(17)14-8-9-16/h5-7,16H,3-4,8-9H2,1-2H3,(H2,14,15,17) |
InChIキー |
ZBOSUEYQGPAIHG-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




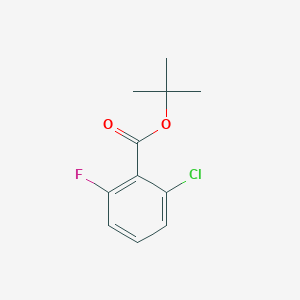

![7-Chloro-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11875899.png)
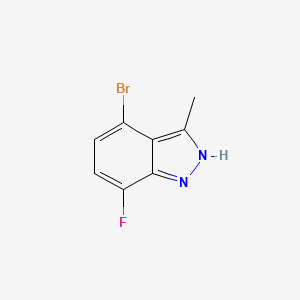
![7-Azaspiro[3.5]nonan-2-ol oxalate](/img/structure/B11875910.png)
